molecular formula C17H20FN3O3 B6719703 N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide

N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide

Cat. No.: B6719703
M. Wt: 333.36 g/mol
InChI Key: LYTHDBVEEGCQRY-UHFFFAOYSA-N
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Description

N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxazole ring, and a piperidine carboxamide moiety, making it an interesting subject for research and development.

Properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-23-11-12-4-3-7-21(10-12)17(22)19-16-9-15(24-20-16)13-5-2-6-14(18)8-13/h2,5-6,8-9,12H,3-4,7,10-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHDBVEEGCQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)NC2=NOC(=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the piperidine ring is formed through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and oxazole ring are likely to play key roles in binding to these targets, while the piperidine carboxamide moiety may influence the compound’s overall pharmacokinetic properties. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-oxazole derivatives and piperidine carboxamides. These compounds share structural features with N-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide but may differ in their specific substituents or overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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